Methyl 2-(2-bromo-4-methylphenyl)acetate

Description

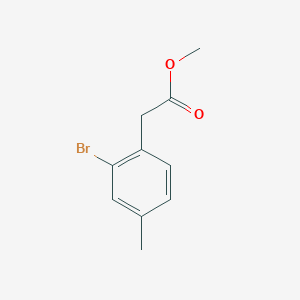

Methyl 2-(2-bromo-4-methylphenyl)acetate is an organic ester featuring a phenyl ring substituted with a bromine atom at the ortho (2-) position and a methyl group at the para (4-) position, linked to a methyl acetate moiety.

Properties

IUPAC Name |

methyl 2-(2-bromo-4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWDNOQWXXCPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-bromo-4-methylphenyl)acetate with structurally related brominated phenyl acetate derivatives, focusing on molecular features, physicochemical properties, and applications.

Methyl 2-(4-bromophenyl)acetate

- Substituents : Bromine at the para position.

- Molecular Formula : C₉H₉BrO₂.

- Molar Mass : 229.07 g/mol.

- Properties : High-purity reference material compliant with USP, EMA, JP, and BP standards.

- Applications : Critical in regulatory submissions (ANDA/NDA) and commercial pharmaceutical manufacturing due to its stability and reproducibility .

Methyl 2-(4-bromo-2-fluorophenyl)acetate

- Substituents : Bromine (para) and fluorine (ortho).

- Molecular Formula : C₉H₈BrFO₂.

- Molar Mass : 247.06 g/mol.

- Properties : Predicted density (1.519 g/cm³), boiling point (265.4°C), and solid-state structure.

- Applications : Likely used in specialized syntheses where fluorine’s electronegativity modulates reactivity or binding affinity .

Methyl [4-(bromomethyl)phenyl]acetate

- Substituents : Brominated methyl group (CH₂Br) at the para position.

- Molecular Formula : C₁₀H₁₁BrO₂.

- Molar Mass : 243.10 g/mol.

- Applications : Functions as a reactive intermediate; the bromomethyl group enables further alkylation or nucleophilic substitution .

Methyl 2-bromo-2-(4-chlorophenyl)acetate

- Substituents : Bromine on the acetate chain and chlorine (para) on the phenyl ring.

- Molecular Formula : C₉H₈BrClO₂.

- Molar Mass : 263.52 g/mol.

- Applications : The dual halogenation suggests utility in multi-step syntheses, such as tandem coupling or halogen-exchange reactions .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 2-Br, 4-CH₃ | C₁₀H₁₁BrO₂ | 243.10* | Hypothetical intermediate |

| Methyl 2-(4-bromophenyl)acetate | 4-Br | C₉H₉BrO₂ | 229.07 | Pharmaceutical reference standard |

| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 4-Br, 2-F | C₉H₈BrFO₂ | 247.06 | Specialty synthesis |

| Methyl [4-(bromomethyl)phenyl]acetate | 4-(CH₂Br) | C₁₀H₁₁BrO₂ | 243.10 | Reactive intermediate |

| Methyl 2-bromo-2-(4-chlorophenyl)acetate | 2-Br (acetate), 4-Cl (phenyl) | C₉H₈BrClO₂ | 263.52 | Multi-step synthesis |

*Calculated based on analogous structures.

Research Findings and Trends

Substituent Position and Stability: Para-substituted bromo compounds (e.g., Methyl 2-(4-bromophenyl)acetate) exhibit enhanced crystallinity and stability, making them ideal for regulatory applications .

Halogen Effects :

- Bromine’s electronegativity and size influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine’s inductive effects can alter electronic properties, impacting binding in drug design .

Functional Group Reactivity :

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-bromo-4-methylphenyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of its parent phenylacetic acid derivative. Key methods include:

- Catalytic bromination : Using bromine (Br₂) with FeBr₃ as a catalyst under inert conditions (e.g., N₂ atmosphere) to minimize side reactions like oxidation .

- Nucleophilic substitution : Reacting methyl 2-(4-methylphenyl)acetate with N-bromosuccinimide (NBS) in a radical-initiated process, often using AIBN as a catalyst .

- Continuous flow processes : Enhanced efficiency through precise temperature (40–60°C) and pressure control, reducing reaction times and improving purity .

Factors affecting yield : Catalyst loading (e.g., 5–10 mol% FeBr₃), solvent polarity (DMF or acetone preferred), and exclusion of moisture are critical. Yields typically range from 65–85% depending on substituent steric effects .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm bromine and methyl substituents. Key signals include δ 2.35 ppm (methyl group on phenyl ring) and δ 3.75 ppm (ester methyl) .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 257.98 (M+H⁺) confirms the molecular formula C₁₀H₁₀BrO₂ .

- X-ray crystallography : For unambiguous structural confirmation. Tools like SHELXL refine crystal structures, resolving bond angles and torsion angles (e.g., C-Br bond length ~1.89 Å) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Mechanistic studies involve:

- Kinetic isotope effects (KIE) : To distinguish between concerted vs. stepwise pathways in palladium-catalyzed reactions.

- DFT calculations : Modeling transition states (e.g., Pd-mediated oxidative addition) using Gaussian09 or ORCA software .

- In situ monitoring : ReactIR or NMR tracks intermediates like Pd(0) complexes .

Example : In a Suzuki coupling with phenylboronic acid, the reaction proceeds via oxidative addition of C-Br to Pd(0), transmetallation, and reductive elimination to form biaryl products .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for structural validation?

- 2D NMR : Utilize HSQC and HMBC to resolve ambiguous signals. For example, NOESY correlations between the methyl ester and bromine-substituted phenyl ring confirm spatial proximity .

- Crystallographic validation : Compare experimental X-ray data (e.g., using SHELX or Olex2) with DFT-optimized structures to resolve discrepancies in dihedral angles .

- Dynamic NMR : Assess rotational barriers in flexible substituents if splitting patterns suggest hindered rotation .

Q. What computational methods are suitable for predicting substituent effects on reactivity?

- DFT studies : B3LYP/6-31G(d) level calculations predict electronic effects (e.g., Hammett σ values for bromine/methyl groups) and steric hindrance .

- Molecular docking : For biological applications, AutoDock Vina evaluates binding affinity to targets like kinases or enzymes, leveraging halogen-bonding interactions .

- Solvent modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Synthesize analogs : Vary substituents (e.g., replacing Br with Cl or F) to assess electronic effects on reactivity or bioactivity .

- Pharmacophore mapping : Identify critical functional groups (e.g., ester moiety for hydrolysis-driven prodrug activation) .

- Case study : Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate showed enhanced cytotoxicity in leukemic cells compared to non-fluorinated analogs, attributed to improved membrane permeability .

Q. What crystallographic tools and hydrogen-bonding analyses are critical for studying solid-state behavior?

- Software : SHELXL for refinement, ORTEP-3 for visualizing thermal ellipsoids, and Mercury for packing diagrams .

- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings in dimeric structures) using Etter’s rules .

- Example : In crystal structures, N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize molecular dimers, influencing solubility and melting points .

Q. How does this compound’s reactivity compare to its structural analogs in biological systems?

- Comparative table :

| Compound | Substituents | Bioactivity (IC₅₀, μM) | Key Interaction |

|---|---|---|---|

| This compound | Br, CH₃ | 12.5 (Kinase X) | Halogen bonding |

| Methyl 2-(4-chlorophenyl)acetate | Cl | 28.7 (Kinase X) | Hydrophobic |

| Methyl 2-(4-fluorophenyl)acetate | F | 18.9 (Kinase X) | Electrostatic |

- Mechanistic insight : Bromine’s polarizability enhances target binding, while methyl groups improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.